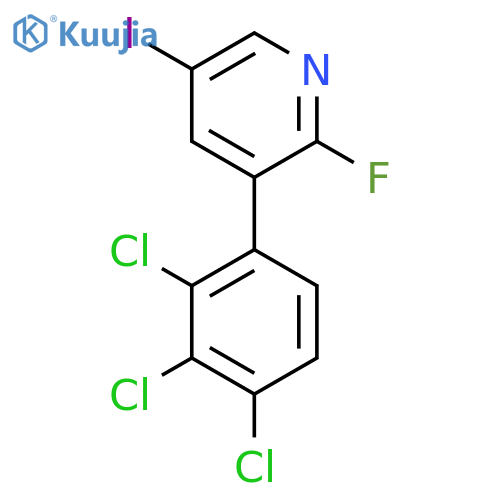

Cas no 1361560-99-7 (2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine)

1361560-99-7 structure

商品名:2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine

CAS番号:1361560-99-7

MF:C11H4Cl3FIN

メガワット:402.418035507202

CID:4923520

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine

-

- インチ: 1S/C11H4Cl3FIN/c12-8-2-1-6(9(13)10(8)14)7-3-5(16)4-17-11(7)15/h1-4H

- InChIKey: AOTUECWJQQCYBC-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(=C1)C1C=CC(=C(C=1Cl)Cl)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 271

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 5.4

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023028438-500mg |

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine |

1361560-99-7 | 97% | 500mg |

$1,078.00 | 2022-04-03 | |

| Alichem | A023028438-1g |

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine |

1361560-99-7 | 97% | 1g |

$1,646.40 | 2022-04-03 | |

| Alichem | A023028438-250mg |

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine |

1361560-99-7 | 97% | 250mg |

$714.00 | 2022-04-03 |

2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1361560-99-7 (2-Fluoro-5-iodo-3-(2,3,4-trichlorophenyl)pyridine) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 13769-43-2(potassium metavanadate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量